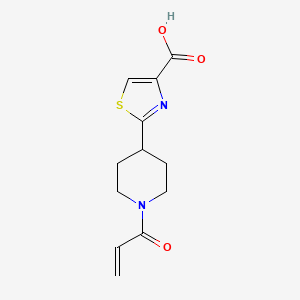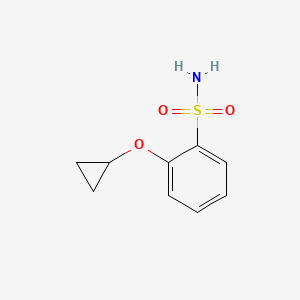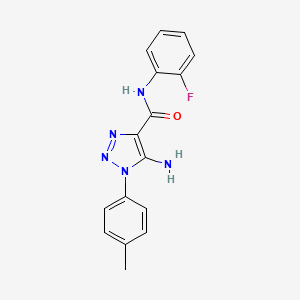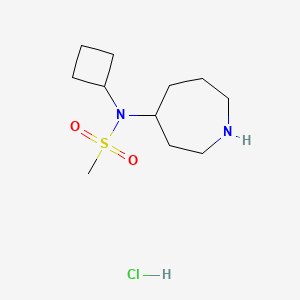
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a synthetic compound with potential biological applications. It is a member of the thiazole family of compounds, which are known for their diverse biological activities. PTCA has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further research.
作用机制
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid's mechanism of action is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation, tumor growth, and microbial infection. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to inhibit tumor growth in animal models of cancer. It has also been shown to have anti-microbial activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
One advantage of 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid is its diverse biological activities, which make it a promising candidate for further research. Additionally, 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid is relatively easy to synthesize, making it accessible to researchers. However, one limitation of 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid is its potential toxicity, which may limit its use in vivo. Additionally, further research is needed to fully understand 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid's mechanism of action and potential therapeutic applications.
未来方向
There are numerous future directions for research on 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid's anti-tumor effects make it a promising candidate for further research in cancer therapy. Finally, 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid's anti-microbial activity suggests that it may have potential applications in the treatment of infectious diseases.
合成方法
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-(1-prop-2-enoylpiperidin-4-yl)thiazole-4-carboxylic acid with various reagents. One of the most common methods involves the reaction of 2-(1-prop-2-enoylpiperidin-4-yl)thiazole-4-carboxylic acid with thionyl chloride, followed by the addition of sodium azide and then hydrogenation.
科学研究应用
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been found to have anti-microbial activity against a variety of pathogens, including bacteria and fungi.
属性
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-8(4-6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAUPQCTJHYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Acryloylpiperidin-4-yl)thiazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B2651365.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2651367.png)
![3-{4-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2651370.png)
![1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2651371.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B2651372.png)
![methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2651373.png)

![(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2651379.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)